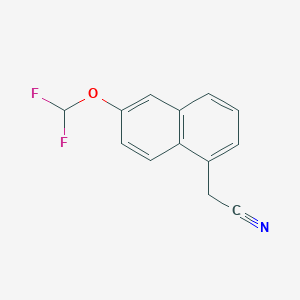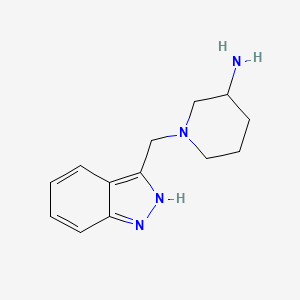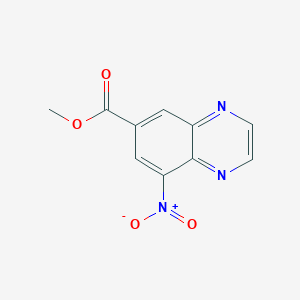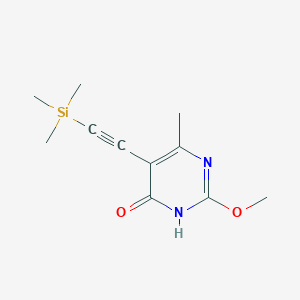
Benzyl (azetidin-3-ylmethyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is a chemical compound with the molecular formula C13H18N2O2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a CBZ (carbobenzyloxy) protected methylaminomethyl group. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE typically involves the following steps :
Protection of Methylamine: Methylamine is reacted with a CBZ (carbobenzyloxy) protecting agent to form N-CBZ-methylamine.
Cyclization: The N-CBZ-methylamine is then subjected to cyclization using a suitable cyclizing agent to form the azetidine ring, resulting in the formation of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE.
Industrial Production Methods
Industrial production methods for 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amine.
Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the CBZ group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction will produce the free amine form of the compound .
Applications De Recherche Scientifique
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE involves its interaction with specific molecular targets. The CBZ protecting group can be removed to reveal the active amine, which can then interact with enzymes or receptors in biological systems. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(N-Boc-Methylaminomethyl)azetidine: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of CBZ.
3-(N-Fmoc-Methylaminomethyl)azetidine: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
3-(N-Acetyl-Methylaminomethyl)azetidine: Features an acetyl protecting group.
Uniqueness
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is unique due to its CBZ protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
benzyl 2-(azetidin-3-ylmethylamino)acetate |
InChI |
InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
Clé InChI |
LAUSYBXHBXPLHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CNCC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)








